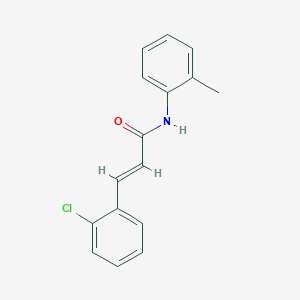![molecular formula C14H10N2O2 B5517192 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)
6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.074227566 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, are vital in medicinal chemistry for treating human diseases. These compounds are explored for their target selectivity, enriched by their stereochemistry and three-dimensional coverage, which enhances biological activity. The review by Li Petri et al. (2021) focuses on bioactive molecules with the pyrrolidine ring, underscoring the ring's versatility in synthesizing compounds with varied biological profiles due to different stereoisomers and spatial orientations (Li Petri et al., 2021).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, closely related to the pyrrolopyridine-dione structure, are highlighted for their extensive applications beyond medicinal purposes, including use in pigments, electronic devices, and imaging. Grzybowski and Gryko (2015) elucidate the synthesis, reactivity, and the profound impact of these compounds on optical properties, contributing significantly to materials science and engineering (Grzybowski & Gryko, 2015).
Conjugated Polymers and Electronic Devices
The incorporation of pyrrolo[3,2-b]pyrrole-2,5-dione (a close relative to the core structure ) into π-conjugated polymers has been explored for potential electronic device applications. Deng et al. (2019) review the synthesis and properties of these polymers, highlighting their promising use in high-performance electronic devices due to their optical and electrochemical characteristics (Deng et al., 2019).
Pyrolysis Chemistry of Saccharides
In a different context, Sanders et al. (2003) discuss the pyrolysis chemistry of mono-, di-, and polysaccharides, including the formation of polynuclear aromatic hydrocarbons (PAHs) at high temperatures. Although not directly related to 6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, this review sheds light on the thermal degradation of organic compounds with potential parallels in the pyrolysis of heterocyclic aromatic compounds (Sanders et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
6-(3-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-4-2-5-10(8-9)16-13(17)11-6-3-7-15-12(11)14(16)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTNEQNESGVVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5517127.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)
![(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5517139.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)
![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)
![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)
![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)
![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

